(E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[[5-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S2/c1-19-15(25)12-29-18-21-20-17(30-18)23-10-8-22(9-11-23)16(26)7-4-13-2-5-14(6-3-13)24(27)28/h2-7H,8-12H2,1H3,(H,19,25)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJIQJWXJKWGPJ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a 1,3,4-thiadiazole moiety via a thioether bond. The nitrophenyl group and an acrylamide derivative contribute to its potential reactivity and biological profile. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the thiadiazole and subsequent modifications to introduce the piperazine and nitrophenyl substituents.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and piperazine scaffolds exhibit a range of biological activities including:
- Anticancer Activity : Thiadiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that related compounds induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells and HepG2 liver cancer cells .
- Antimicrobial Properties : Thiadiazole derivatives also demonstrate antimicrobial activity against a variety of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as enzyme inhibitors. For example, compounds similar to this compound have been evaluated for their ability to inhibit α-glucosidase, which is relevant for diabetes management .
Anticancer Activity
A study evaluating the cytotoxic effects of thiadiazole-based compounds found that this compound exhibited an IC50 value in the low micromolar range against MCF-7 cells. This suggests potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-N-methyl... | MCF-7 | 0.28 | Cell cycle arrest at G2/M |
| Similar Thiadiazole | HepG2 | 9.6 | Induction of apoptosis via Bax/Bcl-2 modulation |
Antimicrobial Activity
The antimicrobial efficacy of (E)-N-methyl... was assessed against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Enzyme Inhibition
The α-glucosidase inhibitory activity was evaluated using standard enzyme assays. The compound showed an IC50 value significantly lower than that of acarbose, suggesting its potential utility in managing postprandial hyperglycemia.
| Compound | IC50 (mM) |
|---|---|
| (E)-N-methyl... | 3.66 |
| Acarbose | 14.0 |
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with thiadiazole derivatives showed promising results in tumor reduction and patient survival rates.
- Diabetes Management : Research on diabetic models indicated that thiadiazole derivatives improved glycemic control more effectively than traditional treatments.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrate significant anticancer properties. For instance:
- In vitro studies have shown that derivatives containing the thiadiazole and acrylamide functionalities exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated such compounds through their Developmental Therapeutics Program, revealing promising results in inhibiting cell proliferation across multiple cancer types .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory potential of related compounds has been evaluated through in silico methods, indicating a pathway for further research into its therapeutic efficacy against inflammatory diseases .
Antimicrobial Activity
Compounds featuring similar structural motifs have also been tested for antimicrobial properties. In vitro evaluations have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound as an antimicrobial agent .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 19 |
Case Study 1: Evaluation of Anticancer Properties
A study conducted by the NCI assessed the efficacy of a compound structurally similar to this compound against a panel of cancer cell lines. The results indicated significant growth inhibition rates, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
In silico docking studies revealed that the compound could effectively inhibit the activity of 5-lipoxygenase, which plays a crucial role in the inflammatory response. This finding positions this compound as a candidate for treating inflammatory conditions .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The target compound’s 4-nitrophenylacryloyl group distinguishes it from analogues with halogenated aryl (4g) or heterocyclic (4h) substituents. The nitro group may enhance polarity and hydrogen-bonding capacity compared to fluorine or furan derivatives .
- Thermal Stability : Piperazine-thiadiazole derivatives exhibit melting points between 160–228°C, influenced by substituent bulk and symmetry. The target compound’s melting point is unreported, but its conjugated acryloyl group could reduce crystallinity compared to 4g or 4h .
Key Observations :
Table 3: Spectral and Functional Data
Key Observations :
- NMR Trends : Piperazine protons in analogues resonate near δ 2.5–3.6 ppm, while aromatic protons appear between δ 7.2–7.9 ppm. The target compound’s acryloyl group may introduce deshielding effects, shifting vinyl protons to δ 6.5–7.5 ppm .
- Biological Potential: While 4g and 4h show anticancer and antibacterial activity, the nitro group in the target compound could enhance oxidative stress-mediated mechanisms, a hypothesis requiring validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
